molecular formula C₃₅H₃₆ClNO₃S B1141231 Montelukast, cis- CAS No. 774538-96-4

Montelukast, cis-

Cat. No. B1141231
CAS RN: 774538-96-4
M. Wt: 586.18
InChI Key:
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Description

Montelukast, cis- is a drug used to treat asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). It is a leukotriene receptor antagonist, a type of medication that works by blocking the action of certain chemicals in the body that cause inflammation. Montelukast is available in tablet and granule forms, and is taken orally. The drug is generally well tolerated, with few reported side effects.

Scientific Research Applications

Asthma Treatment

Montelukast sodium is a leukotriene antagonist that has gained interest as an alternative therapy for asthma across different age groups due to its bronchoprotective, anti-inflammatory, and anti-allergic properties . It is currently commercialized only in oral solid dosage forms, which are preferred by adult patients but may pose challenges in administration to children of young age or patients suffering from dysphagia .

Enhanced Bioavailability and Physico-Chemical Stability

Scientific reports and patents have been emerging on strategies for the delivery of montelukast. The common goal of these reports is to enhance montelukast performance by increasing its bioavailability and physico-chemical stability .

Formation of Supramolecular Adducts with Cyclodextrins

One of the strategies to enhance the performance of montelukast is the formation of supramolecular adducts with cyclodextrins . This approach aims to improve the drug’s solubility and stability, thereby enhancing its bioavailability.

Encapsulation in Nanoparticles and Liposomes

Another strategy is the encapsulation of montelukast in nanoparticles and liposomes . This method aims to protect the drug from degradation and improve its delivery to the target site.

Non-Enteric Absorption

New dosage forms for montelukast are designed for non-enteric absorption. Some are designed for absorption in the oral cavity, while others are for local action in the nasal mucosa or in the pulmonary epithelium .

Add-On Therapy to Inhaled Corticosteroids (ICS)

Montelukast has been studied as an add-on therapy to inhaled corticosteroids (ICS) in the treatment of mild to moderate asthma . The data indicated that montelukast/ICS was clinically more effective than ICS monotherapy . The ICS sparing potential of montelukast was clearly demonstrated in one study .

Comparison with Salmeterol

In studies comparing add-on montelukast with an add-on active control (salmeterol), montelukast/ICS was clinically less effective than salmeterol/ICS in the 12-week trials. However, separate analysis of active controlled 48-week trials showed comparable proportions for patients with ⩾1 exacerbation in both groups .

Long Term Safety Profile

Although the addition of salmeterol to ICS is clinically as effective as or even more effective than the addition of montelukast, montelukast may have a better long-term safety profile and offer a treatment alternative for asthma patients .

Mechanism of Action

Target of Action

cis-Montelukast, also known as Montelukast, is a leukotriene receptor antagonist . Its primary targets are the cysteinyl leukotriene receptors (CysLTRs) . These receptors play a crucial role in mediating the pro-inflammatory actions of leukotrienes, which are lipid compounds implicated in the pathogenesis of conditions like asthma .

Mode of Action

cis-Montelukast acts by binding to the CysLTRs . This binding is antagonistic, meaning it blocks the action of leukotrienes without eliciting a response itself . By blocking these receptors, cis-Montelukast prevents leukotrienes from exerting their pro-inflammatory effects .

Biochemical Pathways

The leukotrienes, including LTC4, LTD4, and LTE4, are part of the 5-lipooxygenase (5-LO) pathway . They are produced and released by various cells of the immune system . By blocking the CysLTRs, cis-Montelukast disrupts this pathway, reducing inflammation and other downstream effects such as bronchoconstriction .

Pharmacokinetics

The oral absorption of cis-Montelukast is rapid and complete, with a time to maximum serum concentration (Tmax) of approximately 2 hours and an average bioavailability of 73% . It undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile .

Result of Action

The primary result of cis-Montelukast’s action is the reduction of inflammation and bronchoconstriction . This makes it effective in the prophylaxis and chronic treatment of asthma, prevention of exercise-induced bronchoconstriction, and treatment of seasonal allergic rhinitis .

Action Environment

The action of cis-Montelukast can be influenced by various environmental factors. For instance, its bioavailability and physico-chemical stability can be enhanced through various strategies, such as the formation of supramolecular adducts with cyclodextrins or encapsulation in nanoparticles and liposomes . Some new dosage forms for cis-Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity, and others for local action in the nasal mucosa or in the pulmonary epithelium .

properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDWCPVSPXUMX-LNMNGANESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Montelukast, cis-

CAS RN

774538-96-4
Record name Montelukast, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONTELUKAST, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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